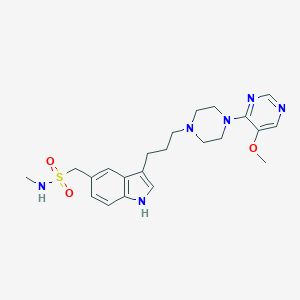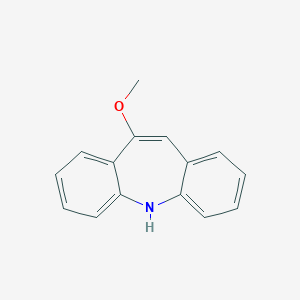
10-Metoxiiminostilbeno
Descripción general
Descripción
10-Methoxyiminostilbene, with the chemical formula C15H13NO, is a compound known for its potential applications in various fields. It is characterized by its methoxy and iminostilbene functional groups.
Aplicaciones Científicas De Investigación
10-Methoxyiminostilbene has several scientific research applications, including :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound exhibits antioxidant activity in vitro.
Medicine: It is utilized in the production of antiepileptic drugs like oxcarbazepine.
Industry: The compound is used in industrial processes for the large-scale production of pharmaceuticals.
Safety and Hazards
10-Methoxyiminostilbene may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mecanismo De Acción
10-Methoxyiminostilbene, also known as 10-Methoxy-5H-dibenzo[b,f]azepine, is a compound with a molecular formula of C15H13NO and a molecular weight of 223.27 g/mol . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Biochemical Pathways
10-Methoxyiminostilbene is known to be an intermediate in the synthesis of the antiepileptic drug, oxcarbazepine . .
Result of Action
It is known to exhibit antioxidant activity in vitro , but the specific molecular and cellular effects need further investigation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 10-Methoxyiminostilbene. For safety, it is recommended to handle this compound in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes . The formation of dust and aerosols should be avoided, and non-sparking tools should be used .
Análisis Bioquímico
Biochemical Properties
It is known that it exhibits antioxidant activity in vitro . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
Given its antioxidant activity, it may have potential protective effects against oxidative stress in cells .
Métodos De Preparación
The preparation of 10-Methoxyiminostilbene involves several synthetic routes. One method includes the following steps :
Addition of iminostilbene-5-formyl halide into methanol: This step involves dripping an alkali metal alcohol salt solution to obtain iminostilbene-5-methyl formate.
Reaction with dibromohydantoin: The formate is then reacted with dibromohydantoin in methanol to produce 10-methoxy-11-bromo-10,11-dihydroiminostilbene-5-methyl formate.
Addition of triethylamine: This intermediate is then reacted with triethylamine in methylbenzene to obtain 10-methoxy iminostilbene-5-methyl formate.
Final reaction: The final step involves reacting the formate with alkali metal hydroxide or alkali metal alcoholate in methanol to yield high-purity 10-Methoxyiminostilbene.
Análisis De Reacciones Químicas
10-Methoxyiminostilbene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often using reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents
The major products formed from these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
10-Methoxyiminostilbene is unique due to its specific functional groups and applications. Similar compounds include :
- Iminostilbene
- 10-Methoxy-2,2’-iminostilbene
- 5-Methoxy-11H-benzobbenzazepine
These compounds share structural similarities but differ in their specific functional groups and applications.
Propiedades
IUPAC Name |
5-methoxy-11H-benzo[b][1]benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-17-15-10-11-6-2-4-8-13(11)16-14-9-5-3-7-12(14)15/h2-10,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHZWXLOSIGIGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2NC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196999 | |
| Record name | 10-Methoxyiminostilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4698-11-7 | |
| Record name | 10-Methoxy-5H-dibenz[b,f]azepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4698-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Methoxyiminostilbene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004698117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Methoxyiminostilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-methoxy-5H-dibenz[b,f]azepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.883 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10-METHOXYIMINOSTILBENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C935IN7U43 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 10-Methoxyiminostilbene (MISB) in pharmaceutical synthesis?
A1: 10-Methoxyiminostilbene (MISB) serves as a crucial intermediate in the production of Oxcarbazepine []. Oxcarbazepine is a widely prescribed antiepileptic drug, highlighting the importance of efficient and scalable synthesis methods for MISB.
Q2: Can you elaborate on the novel industrial process for MISB synthesis described in the research?
A2: The research presents a new industrial process for MISB synthesis that offers significant advantages []. This process utilizes 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to produce bromohydrin methyl ether from N-acetyliminostilbene. Notably, this process involves only two isolation and drying steps, simplifying the procedure. Moreover, the byproducts generated – acetic acid, 5,5-dimethylhydantoin, and Et3N·HBr – are non-toxic and can be recycled, contributing to the process's sustainability. This efficient and environmentally conscious approach is particularly valuable for large-scale production of MISB.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
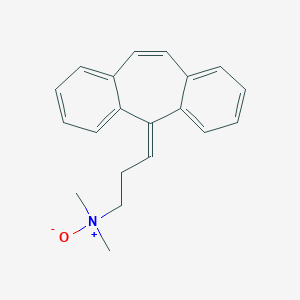
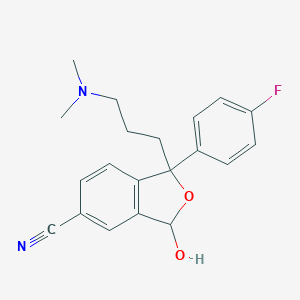
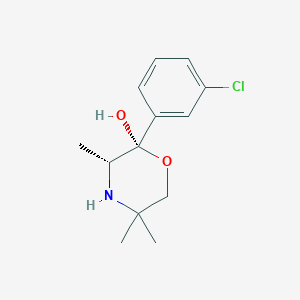
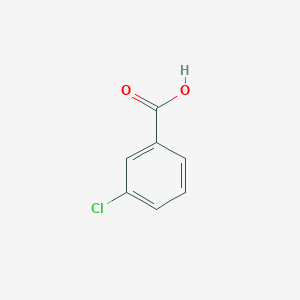

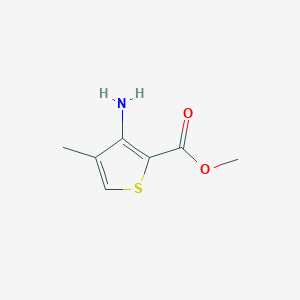
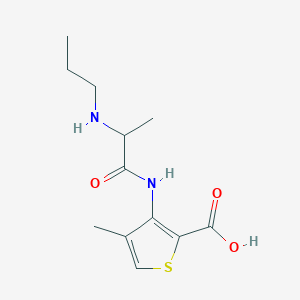




![5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B195662.png)
